![molecular formula C11H18N2O4S B14075654 3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol CAS No. 100984-01-8](/img/structure/B14075654.png)
3-[4-Amino-2-(2-hydroxyethanesulfonyl)anilino]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrophenyl sulfone with ethylene oxide to form 4-(2-hydroxyethylsulfonyl)nitrobenzene. This intermediate is then reduced to 4-(2-hydroxyethylsulfonyl)aniline, which is further reacted with 3-chloropropanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction of the nitro group results in the formation of an amino group.
Applications De Recherche Scientifique
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. The sulfonyl group can participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-propanol: Another amino alcohol with similar properties but different structural configuration.
3-Amino-1-propanol: A linear primary alkanolamine with comparable reactivity.
1-Aminopropan-2-ol: An amino alcohol with a different arrangement of functional groups.
Uniqueness
1-Propanol, 3-[[4-amino-2-[(2-hydroxyethyl)sulfonyl]phenyl]amino]- is unique due to the presence of the sulfonyl group attached to the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
100984-01-8 |
|---|---|
Formule moléculaire |
C11H18N2O4S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
3-[4-amino-2-(2-hydroxyethylsulfonyl)anilino]propan-1-ol |
InChI |
InChI=1S/C11H18N2O4S/c12-9-2-3-10(13-4-1-5-14)11(8-9)18(16,17)7-6-15/h2-3,8,13-15H,1,4-7,12H2 |
Clé InChI |
XEBDYNJULYACAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)S(=O)(=O)CCO)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


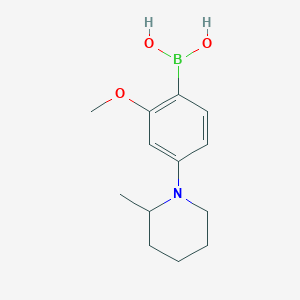
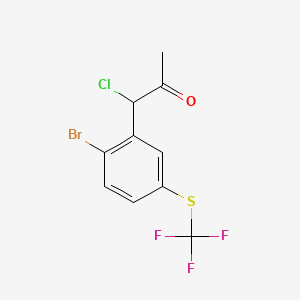
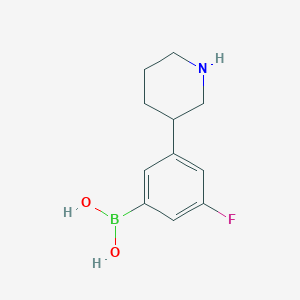
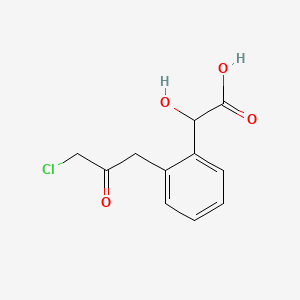
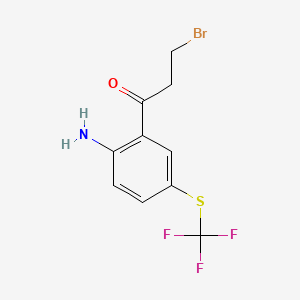
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine 1,1-dimethylethyl ester](/img/structure/B14075615.png)



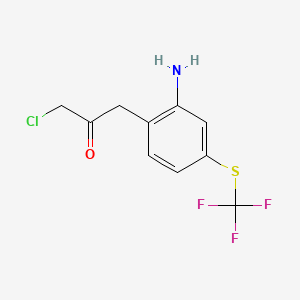
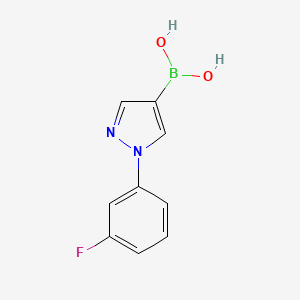
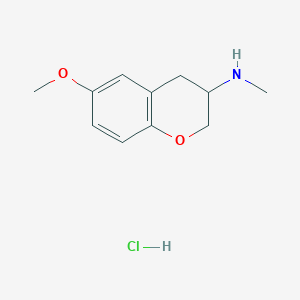
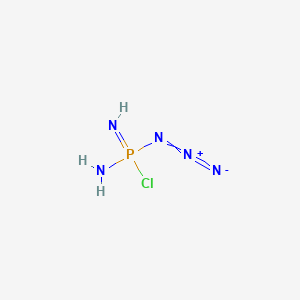
![1-Methyl-3a,4,5,6,7,7a-hexahydro-[1,3]oxazolo[5,4-c]pyridin-2-one;hydrochloride](/img/structure/B14075672.png)
